molecular formula C24H25BrN2O B10887586 1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine CAS No. 5983-32-4

1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

Cat. No.: B10887586
CAS No.: 5983-32-4
M. Wt: 437.4 g/mol
InChI Key: TWOCOSCSZNJPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine typically involves the reaction of 3-bromobenzyl chloride with 3-phenoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-[(4-Bromophenyl)methyl]-4-[(4-phenoxyphenyl)methyl]piperazine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

    1-[(3-Chlorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine: Chlorine substitution instead of bromine, which can affect the compound’s properties and applications.

    1-[(3-Bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine: Methoxy substitution instead of phenoxy, resulting in different chemical and biological behaviors.

Properties

CAS No.

5983-32-4

Molecular Formula

C24H25BrN2O

Molecular Weight

437.4 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H25BrN2O/c25-22-8-4-6-20(16-22)18-26-12-14-27(15-13-26)19-21-7-5-11-24(17-21)28-23-9-2-1-3-10-23/h1-11,16-17H,12-15,18-19H2

InChI Key

TWOCOSCSZNJPSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.